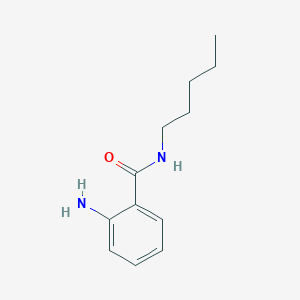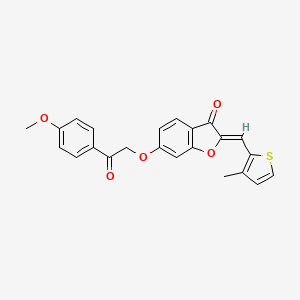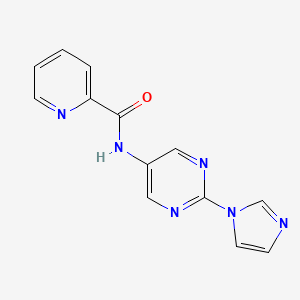![molecular formula C14H18N2O3 B2357464 N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide CAS No. 2411278-81-2](/img/structure/B2357464.png)
N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide, commonly known as CPYC, is a synthetic compound that belongs to the class of oxirane carboxamides. CPYC has gained significant attention in the scientific community due to its potential use in the development of new drugs.
作用机制
The exact mechanism of action of CPYC is not fully understood. However, studies have shown that CPYC can inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in the regulation of gene expression and have been implicated in the development of various diseases.
Biochemical and Physiological Effects:
CPYC has been shown to have several biochemical and physiological effects. Studies have shown that CPYC can induce cell cycle arrest and apoptosis in cancer cells. CPYC has also been shown to inhibit the growth of tumor cells in vivo. In addition, CPYC has been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of CPYC is its potential as a drug candidate for the treatment of various diseases. CPYC has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of CPYC is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of CPYC. One potential direction is the development of new derivatives of CPYC with improved solubility and bioavailability. Another direction is the study of the mechanism of action of CPYC, which could lead to the development of new drugs that target HDACs and LSD1. Additionally, the potential use of CPYC in combination with other drugs for the treatment of cancer and neurodegenerative diseases should be explored.
合成方法
CPYC can be synthesized through a multi-step process that involves the reaction of 3-cyclopentylpyridine with epichlorohydrin, followed by the reaction of the resulting product with sodium hydroxide and N-(tert-butoxycarbonyl)glycine. The final step involves the removal of the tert-butoxycarbonyl group through acid hydrolysis, yielding CPYC.
科学研究应用
CPYC has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that CPYC has anti-tumor activity and can inhibit the growth of cancer cells. CPYC has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-[(6-cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(12-9-18-12)16-8-10-5-6-13(15-7-10)19-11-3-1-2-4-11/h5-7,11-12H,1-4,8-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZNFNFHJAYLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)CNC(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)
![4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2357386.png)

![8,9-dimethoxy-5-[(3-methoxybenzyl)thio]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2357389.png)
![2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide](/img/structure/B2357390.png)
![Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2357391.png)
![4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2357393.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2357396.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2357397.png)



